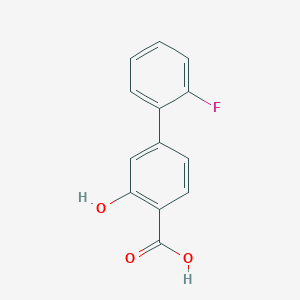

4-(2-Fluorophenyl)-2-hydroxybenzoic acid

Description

4-(2-Fluorophenyl)-2-hydroxybenzoic acid is a fluorinated derivative of salicylic acid, characterized by a 2-fluorophenyl substituent at the 4-position of the benzoic acid backbone. This compound combines the carboxylic acid and phenolic hydroxyl groups with a fluorine atom on the adjacent aromatic ring, influencing its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

4-(2-fluorophenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(15)7-8/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGIZBNYLRWRGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673453 | |

| Record name | 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214376-93-8 | |

| Record name | 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-2-hydroxybenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-fluorophenylboronic acid and 2-hydroxybenzoic acid.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 2-fluorophenylboronic acid with 2-hydroxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of 4-(2-Fluorophenyl)-2-oxo-benzoic acid.

Reduction: Formation of 4-(2-Fluorophenyl)-2-hydroxybenzyl alcohol.

Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-(2-Fluorophenyl)-2-hydroxybenzoic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.

Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-2-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. The hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound within the active site of the target.

Comparison with Similar Compounds

5-(4-Fluorophenyl)-2-hydroxybenzoic Acid

- Structure : Fluorine at the 4-position of the phenyl ring (vs. 2-position in the target compound).

- Properties : Exhibits intramolecular hydrogen bonding and forms acid dimers in crystal structures, similar to fluorinated benzoic acids .

- Activity : Fluorophenyl-substituted salicylic acid derivatives are explored for enzyme inhibition (e.g., BACE1 in Alzheimer’s disease research), though activity depends on substituent position .

4-Fluoro-2-(phenylamino)benzoic Acid

- Structure : Fluorine at the 4-position of the benzoic acid ring, with an aniline substituent.

- Properties: Intramolecular N–H⋯O hydrogen bonding and dimerization via O–H⋯O interactions.

4-{[(2-Fluorophenyl)formamido]methyl}benzoic Acid

Antimicrobial Activity

- (E)-4-(1-Isobutyl-2-oxoindolin-3-ylideneamino)-2-hydroxybenzoic Acid (6b): MIC: 0.190 mmol/L against S. aureus. Key Feature: The isobutyl group enhances lipophilicity, improving membrane penetration.

Enzyme Inhibition

Antitubercular Sulfonamides

- 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic Acid Hydrazide (18): Structure: Sulfonamide and bromo substituents enhance target engagement. Relevance: Fluorine’s electronegativity in 4-(2-fluorophenyl)-2-hydroxybenzoic acid could similarly modulate sulfonamide reactivity in antitubercular agents .

Physicochemical Properties

| Compound | Key Functional Groups | Hydrogen Bonding | Solubility Trends |

|---|---|---|---|

| This compound | COOH, OH, 2-F-C6H4 | Intramolecular O–H⋯O, intermolecular dimerization | Moderate (polar groups vs. hydrophobic F) |

| 5-(4-Fluorophenyl)-2-hydroxybenzoic acid | COOH, OH, 4-F-C6H4 | Strong dimerization via O–H⋯O | Lower than non-fluorinated analogs |

| 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid | COOH, OH, ClCH2CONH- | NH⋯O and OH⋯O interactions | Enhanced solubility via amide group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.